molecular formula C11H14O2 B163765 PPHP CAS No. 87864-20-8

PPHP

Cat. No.: B163765
CAS No.: 87864-20-8
M. Wt: 178.23 g/mol
InChI Key: MQSMIOKTOYAPHO-WEVVVXLNSA-N
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Description

5-Phenyl-4-pentenyl-1-hydroperoxide (PPHP) is an organic compound with the molecular formula C11H14O2. It is a hydroperoxide derivative, characterized by the presence of a hydroperoxide group (-OOH) attached to a pentenyl chain, which is further connected to a phenyl ring. This compound is primarily used as a substrate in biochemical assays to measure peroxidase activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: PPHP can be synthesized through the hydroperoxidation of 5-phenyl-4-pentene. The reaction typically involves the use of hydrogen peroxide (H2O2) as the hydroperoxidizing agent in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the hydroperoxide group.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of reactants through a reactor where the hydroperoxidation reaction takes place. The process is optimized to achieve high yields and purity of the product. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to isolate this compound in its pure form.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroperoxide group is converted to other functional groups such as alcohols or ketones.

    Reduction: The hydroperoxide group in this compound can be reduced to form the corresponding alcohol.

    Substitution: this compound can participate in substitution reactions where the hydroperoxide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed:

    Oxidation: Formation of phenyl-pentenone or phenyl-pentanol.

    Reduction: Formation of phenyl-pentanol.

    Substitution: Formation of phenyl-pentyl derivatives with various substituents.

Scientific Research Applications

PPHP is widely used in scientific research due to its role as a substrate in peroxidase activity assays. These assays are crucial for studying the activity of peroxidase enzymes, which play significant roles in various biological processes, including the metabolism of reactive oxygen species and the synthesis of prostaglandins . This compound is also used in the study of oxidative stress and its impact on cellular functions .

In the field of medicine, this compound is employed in research related to the development of anti-inflammatory drugs and the investigation of enzyme inhibitors. Its role as a peroxidase substrate makes it valuable in the study of diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

Mechanism of Action

PPHP exerts its effects through its interaction with peroxidase enzymes. The hydroperoxide group in this compound is reduced by the peroxidase enzyme, leading to the formation of the corresponding alcohol. This reduction process involves the transfer of electrons from the enzyme to the hydroperoxide group, resulting in the generation of reactive intermediates that can further participate in various biochemical reactions .

The molecular targets of this compound include the active sites of peroxidase enzymes, where the hydroperoxide group undergoes reduction. The pathways involved in this process are part of the broader oxidative stress response mechanisms in cells.

Comparison with Similar Compounds

    tert-Butyl Hydroperoxide: Unlike PPHP, tert-butyl hydroperoxide has a tertiary butyl group attached to the hydroperoxide. It is commonly used as an oxidizing agent in organic synthesis.

    Cumene Hydroperoxide: This compound has a cumene (isopropylbenzene) group attached to the hydroperoxide. It is used in the production of phenol and acetone.

Uniqueness of this compound: this compound’s phenyl-pentenyl structure provides distinct reactivity and selectivity in biochemical assays, making it a valuable tool in research applications involving peroxidase enzymes and oxidative stress studies .

Properties

IUPAC Name

[(E)-5-hydroperoxypent-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-13-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9,12H,2,6,10H2/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSMIOKTOYAPHO-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCCCOO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CCCOO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101044913
Record name [(4E)-5-Phenyl-4-penten-1-yl]hydroperoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101044913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94242-71-4, 87864-20-8
Record name 5-Phenylpent-4-enyl-1-hydroperoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094242714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(4E)-5-Phenyl-4-penten-1-yl]hydroperoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101044913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 87864-20-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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